(r)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol (r)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18215988
InChI: InChI=1S/C9H12N2O4/c1-15-9-4-6(11(13)14)2-3-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol

(r)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18215988

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

(r)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol -

Specification

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
IUPAC Name (2R)-2-amino-2-(2-methoxy-4-nitrophenyl)ethanol
Standard InChI InChI=1S/C9H12N2O4/c1-15-9-4-6(11(13)14)2-3-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1
Standard InChI Key LCNOPWIDKZTHKD-QMMMGPOBSA-N
Isomeric SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])[C@H](CO)N
Canonical SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)N

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Stereochemistry

The systematic name (R)-2-amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol defines its structure unambiguously:

  • A phenyl ring substituted with a methoxy (-OCH₃) group at position 2 and a nitro (-NO₂) group at position 4.

  • An ethanol backbone with an amino (-NH₂) group and the aromatic ring both bonded to the second carbon.

  • The (R) configuration at the chiral center (C2) dictates its stereochemical orientation, which influences its biological activity and synthetic pathways .

Table 1: Comparative Structural Features of Related Nitroaromatic Amino Alcohols

Compound NameSubstituents (Phenyl Ring)Molecular FormulaMolecular Weight (g/mol)
(R)-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol 4-Cl, 3-NO₂C₈H₉ClN₂O₃216.62
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol 4-NO₂ (phenethyl chain)C₁₆H₁₈N₂O₃286.33
2-Amino-2-(2-nitrophenyl)ethan-1-ol 2-NO₂C₈H₁₀N₂O₃182.18
Target Compound2-OCH₃, 4-NO₂C₉H₁₂N₂O₄212.20 (calculated)

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be conceptualized via:

  • Nitroaromatic precursor synthesis: Nitration of 2-methoxyphenol to introduce the nitro group at position 4, followed by protection/deprotection steps.

  • Chiral β-amino alcohol formation: Asymmetric synthesis strategies, such as the Sharpless aminohydroxylation or enzymatic resolution of racemic mixtures .

Catalytic and Solvent Systems

Green chemistry approaches, as demonstrated in the synthesis of 2-amino-4H-chromene derivatives using NS-doped graphene oxide quantum dots (GOQDs) , suggest potential for eco-friendly catalysis. Ethanol, a common solvent in similar reactions , could facilitate the target compound’s synthesis under mild conditions.

Table 2: Hypothetical Reaction Conditions for Target Synthesis

ParameterOptimization Range
CatalystNS-doped GOQDs (30 mg)
SolventEthanol (reflux)
Temperature60–80°C
Reaction Time2–4 hours
Expected Yield70–85% (based on analogs)

Spectroscopic and Computational Characterization

Vibrational Spectroscopy

The FT-IR spectrum would feature key absorption bands:

  • N-H stretch (3300–3500 cm⁻¹) from the amino group.

  • C-NO₂ asymmetric stretch (1520–1560 cm⁻¹) and symmetric stretch (1340–1380 cm⁻¹) .

  • C-O-C stretch (1250–1270 cm⁻¹) from the methoxy group.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: Doublets for H-3 (δ 7.8–8.2 ppm) and H-5 (δ 7.0–7.4 ppm) due to nitro and methoxy substituents.

    • Methoxy singlet: δ 3.8–4.0 ppm.

    • Ethanol backbone: δ 3.5–4.5 ppm (CH₂OH) and δ 1.8–2.2 ppm (NH₂) .

  • ¹³C NMR:

    • Nitro-substituted C4: δ 145–150 ppm.

    • Methoxy-substituted C2: δ 55–60 ppm .

Density Functional Theory (DFT) Insights

Computational studies of analogous compounds predict:

  • HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.

  • Mulliken charges: Negative charge localization on nitro oxygen atoms (-0.45 e) and positive charge on the amino nitrogen (+0.30 e).

  • NBO analysis: Stabilizing interactions between lone pairs of the nitro group and σ* orbitals of adjacent C-H bonds.

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